REACTION_CXSMILES
|
[P:1](N(C)C)(N(C)C)N(C)C.C(Br)(Br)(F)F.[C:16]([O:20][C:21]([C@@H:23]([N:26]1[C:30](=[O:31])[CH2:29][CH:28]([CH:32]=[O:33])[CH2:27]1)[CH2:24][CH3:25])=[O:22])([CH3:19])([CH3:18])[CH3:17].[PH4+].P(CCCC)(CCCC)CCCC.C(F)(Cl)(Cl)Cl>C1COCC1.CCO.CCCCCC>[C:16]([O:20][C:21]([C@@H:23]([N:26]1[C:30](=[O:31])[CH2:29][CH:28]([CH:32]=[O:33])[CH2:27]1)[CH2:24][CH3:25])=[O:22])([CH3:19])([CH3:17])[CH3:18].[PH3:1] |f:4.5,7.8|
|
Name
|
(2S)-2-(2-oxo-4-(2,2-difluorovinyl)-1-pyrrolidinyl)butanoic acid 2.2-(dimethyl)ethyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
1/1
|
Quantity
|
34.6 g
|
Type
|
solvent
|
Smiles
|
CCO.CCCCCC
|
Name
|
(2S)-2-(2-oxo-4-(2,2-difluorovinyl)-1-pyrrolidinyl)butanoic acid 2,2-(dimethyl)ethyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
aldehyde
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)[C@H](CC)N1CC(CC1=O)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[PH4+]
|
Name
|
(nBu)3P CCl3F
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(CCCC)(CCCC)CCCC.C(Cl)(Cl)(Cl)F
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the reaction mixture is filtered through celite and
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
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ADDITION
|
Details
|
The reaction mixture is diluted with hexane
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford the crude olefin which
|
Type
|
CUSTOM
|
Details
|
is purified by column chromatography on silicagel (CH2Cl2/MNeOH 99/01 (v/v))
|
Type
|
CUSTOM
|
Details
|
to afford
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)[C@H](CC)N1CC(CC1=O)C=O
|
Name
|
|
Type
|
product
|
Smiles
|
P
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |